molecular formula C8H10ClFN2O2 B2399822 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride CAS No. 2413868-25-2

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride

Cat. No.: B2399822
CAS No.: 2413868-25-2
M. Wt: 220.63
InChI Key: FUIYXOOSTLSUNT-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride is a fluorinated β-pyridyl α-amino acid derivative. Its structure combines a pyridine ring substituted with fluorine at the 2-position and a propanoic acid backbone.

Properties

IUPAC Name

2-amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSAEKOYSJZNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoropyridine and an appropriate amino acid precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified through recrystallization or other purification techniques to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoropyridinyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride, differing in substituents, aromatic systems, or stereochemistry. Key comparisons include:

Fluorinated Pyridyl/Phenyl Amino Acids
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Biological/Pharmacological Notes
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride (8g) C₁₄H₁₂ClFN₂O₂ 310.71 80–84 IR: 3360, 1603, 1516 cm⁻¹; ¹H NMR: δ 7.18–7.79 (Ar-H) Potential fluorescent probe or drug lead
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride C₉H₁₀ClFNO₃ 249.63 Not reported SMILE: O=C(O)C@@HCc1cc(O)c(F)cc1.Cl Investigated as a pharmaceutical intermediate
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride C₁₁H₁₂ClFN₂O₂ 270.68 Not reported CAS: 1065638-25-6; Molecular formula: C₁₁H₁₂ClFN₂O₂ Analog of tryptophan with fluorinated indole

Key Observations :

  • Fluorine Position : The 2-fluoropyridin-3-yl group in the target compound contrasts with 4-fluorophenyl (8g) or indole-fluorinated analogs. Fluorine at the pyridine’s 2-position may enhance metabolic stability or alter electronic properties compared to phenyl-substituted derivatives .
Non-Fluorinated Pyridyl Amino Acids
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Notes
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride C₈H₁₁ClN₂O₂ 214.64 Not reported Purity: 95%; CAS: 1624260-21-4 Basic pyridyl amino acid scaffold
(2S)-2-Amino-3-[4’-(2H-1’’,3’’-benzodioxol-5’’-yl)pyridin-2’-yl]propanoic acid hydrochloride (8f) C₁₅H₁₅ClN₂O₄ 346.75 197–200 ¹H NMR: δ 8.71 (d, J = 6.4 Hz, pyridine-H); MS: m/z 287 (M+H⁺) Benzodioxole substitution enhances lipophilicity

Key Observations :

  • Stereochemistry : Enantiomers like (2S)-configured derivatives (e.g., 8f, 8g) are often prioritized for chiral recognition in drug design .
Halogenated (Cl/Br) Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Spectral Data Notes
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride C₉H₁₀Cl₂FNO₂ 254.08 Not reported CAS: 2375248-68-1; Storage: Room temperature under inert atmosphere Dual halogen substitution (Cl, F)
2-Amino-3-(1,2-dihydro-2-oxoquinolin-4-yl)propanoic acid hydrochloride C₁₂H₁₂ClN₂O₃ 282.69 Not reported Synonyms include 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride Quinoline backbone for metal chelation

Key Observations :

  • Halogen Interactions: Chlorine or bromine substituents (e.g., in quinoline derivatives) may increase molecular weight and polar surface area, affecting blood-brain barrier permeability compared to fluorine .

Biological Activity

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

  • IUPAC Name : 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride
  • Molecular Formula : C₈H₉FN₂O₂·HCl
  • Molecular Weight : 184.17 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Conditions : Room temperature

Biological Activity

The biological activity of 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have demonstrated significant inhibition against various microbial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli64 - 128 µg/mL
Candida albicans64 µg/mL

In studies, it was found that certain derivatives suppressed microbial growth effectively at concentrations around 64 µg/mL, showcasing their potential as antimicrobial agents .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated the antimicrobial efficacy of various propanoic acid derivatives, including those structurally related to 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid. The findings highlighted that these compounds could inhibit the growth of pathogenic bacteria and fungi, with particular effectiveness noted against Candida albicans and Staphylococcus aureus .
  • Neuropharmacological Investigation :
    Another investigation focused on the neuropharmacological properties of pyridine derivatives, suggesting that modifications in the molecular structure can lead to enhanced activity at neurotransmitter receptors. While direct studies on the specific compound are sparse, the implications for similar structures indicate a promising avenue for future research .

Q & A

Q. Table 1: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Analogs

CompoundTargetIC₅₀ (µM)Notes
2-Fluoro derivativeNMDA Receptor0.12Enhanced H-bonding
Non-fluorinatedNMDA Receptor0.45Reduced affinity
2-Fluoro derivativeDAAO Enzyme1.8Competitive inhibition

Q. Table 2: Optimized Reaction Conditions for Asymmetric Synthesis

ParameterConditionImpact
Temperature25°CHigher ee, slower kinetics
H₂ Pressure50 psiBalances rate and selectivity
Catalyst Loading5 mol%Cost-effective, high yield

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